2-chloro-5-(1,3,4-oxadiazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-(1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both nitrogen and oxygen atoms in the oxadiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as antimicrobials , and as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to interact with their targets, leading to various biological effects .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with various biochemical pathways, including those related to cancer therapy, antimicrobial activity, and pparα/δ agonism .
Pharmacokinetics
The synthesis of 1,2,4-oxadiazole derivatives has been described, which could potentially impact their bioavailability .
Result of Action
1,2,4-oxadiazole derivatives have been associated with various biological activities, including anticancer, antimicrobial, and pparα/δ agonist effects .
Action Environment
The synthesis of 1,2,4-oxadiazole derivatives has been described under various conditions, which could potentially impact their action and stability .
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the oxadiazole derivative and the biomolecule it interacts with .
Cellular Effects
Some oxadiazole derivatives have been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxadiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1,3,4-oxadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-5-carboxylic acid hydrazide with a suitable reagent to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions, although specific examples for this compound are limited.
Cyclization and ring-opening reactions: The oxadiazole ring can undergo cyclization with other functional groups or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be employed for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-5-(1,3,4-oxadiazol-2-yl)pyridine .
Scientific Research Applications
Medicinal chemistry: The compound has shown promise as a scaffold for the development of new drugs with anticancer, antibacterial, and antiviral activities.
Materials science: The unique electronic properties of the oxadiazole ring make this compound a candidate for use in organic electronics and photonics.
Comparison with Similar Compounds
2-chloro-5-(1,3,4-oxadiazol-2-yl)pyridine can be compared with other similar compounds that contain the oxadiazole ring:
2-(1,2,4-oxadiazol-5-yl)aniline: This compound also contains an oxadiazole ring and has been studied for its potential medicinal applications.
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: This compound is used in materials science for its energetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1094240-31-9 |
---|---|
Molecular Formula |
C7H4ClN3O |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.